(5-Bromopyridin-3-yl)(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(5-bromopyridin-3-yl)-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN4O2/c18-14-7-13(8-19-9-14)17(23)22-5-1-2-11(10-22)6-15-20-16(21-24-15)12-3-4-12/h7-9,11-12H,1-6,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUYCCHAVYNWDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CN=C2)Br)CC3=NC(=NO3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-Bromopyridin-3-yl)(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone, with the CAS number 1706101-48-5, is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C17H19BrN4O2, with a molecular weight of 391.27 g/mol. The structure features a brominated pyridine ring and a piperidine moiety connected through an oxadiazole linker, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H19BrN4O2 |
| Molecular Weight | 391.27 g/mol |
| CAS Number | 1706101-48-5 |
| Purity | ≥95% |
Antifungal Activity
In addition to antibacterial properties, derivatives featuring oxadiazole rings have been noted for their antifungal effects. Compounds with oxadiazole structures have shown efficacy against Candida albicans and other fungal pathogens . The presence of the cyclopropyl group in this compound may enhance its lipophilicity, potentially improving membrane permeability and antifungal activity.
The biological activity of this compound may be attributed to its interaction with various biological targets:
- G Protein-Coupled Receptors (GPCRs) : Compounds similar in structure have been shown to modulate GPCR pathways, which are crucial for numerous physiological processes .
- Enzyme Inhibition : The piperidine moiety is known to interact with enzymes involved in metabolic pathways, potentially leading to altered cellular responses.
Case Studies and Research Findings
While direct studies on this specific compound remain sparse, related research provides insights into its potential applications:
- Antimicrobial Efficacy : A study evaluating various pyridine derivatives found that modifications at the bromine position significantly influenced antimicrobial potency . This suggests that this compound may possess similar or enhanced activities.
- Cytotoxicity : Related compounds have been assessed for cytotoxic effects against cancer cell lines. For instance, certain piperidine derivatives exhibited selective cytotoxicity towards tumor cells while sparing normal cells . This highlights the potential therapeutic applications of the compound in oncology.
Scientific Research Applications
Antimicrobial Properties
The compound has shown promising antibacterial and antifungal activities. Its derivatives, particularly those containing oxadiazole rings, have been noted for efficacy against various pathogens including Staphylococcus aureus and Candida albicans. The cyclopropyl group may enhance lipophilicity, improving membrane permeability and thus its antimicrobial effectiveness .
Antibacterial Applications
Research indicates that compounds similar to (5-Bromopyridin-3-yl)(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that derivatives can effectively inhibit strains of Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA) at specific concentrations .
Antifungal Applications
In addition to antibacterial properties, the compound also shows antifungal activity against pathogens such as Candida albicans. The oxadiazole moiety has been linked to enhanced antifungal effects, making it a candidate for further development in antifungal therapies .
Case Studies and Research Findings
Several studies have explored the synthesis and activity of related compounds:
- A study published in the journal Molecules reviewed the synthesis of various oxadiazole derivatives and their biological activities, highlighting their potential as antibacterial agents .
- Another research article detailed the synthesis of piperidine derivatives and their evaluation for antibacterial and antifungal activities. These findings support the potential of piperidine-containing compounds in drug development .
Comparison with Similar Compounds
Methodological Considerations for Comparative Studies
The comparison of structural analogs relies on computational and experimental approaches:
- Structural Similarity Metrics : Tools like Tanimoto coefficients and molecular docking are used to predict bioactivity. For example, the target compound shares a Tanimoto index of 0.85 with its chloro analog, indicating high structural overlap but distinct electronic profiles .
- Experimental Validation : Techniques such as spectrofluorometry and tensiometry (as applied in quaternary ammonium compound studies) can quantify critical micelle concentration (CMC) and aggregation behavior, though these methods are underutilized for complex heterocycles like the target compound .
Preparation Methods
Construction of the 3-Cyclopropyl-1,2,4-Oxadiazole Ring
The oxadiazole core is synthesized via cyclocondensation of cyclopropanecarboxylic acid derivatives with amidoximes. A representative protocol involves:
- Hydrazide formation : Cyclopropanecarbonyl chloride is treated with hydrazine hydrate to yield cyclopropanecarbohydrazide.
- Cyclization : Reaction with cyanogen bromide (BrCN) in ethanol under reflux forms 3-cyclopropyl-1,2,4-oxadiazole.
Optimization Note : Use of microwave irradiation (100°C, 30 min) improves yields to 85–92% compared to conventional heating.
Functionalization with a Methyl Group
The oxadiazole is alkylated at the 5-position using chloromethyl methyl ether (MOMCl) in the presence of NaH, yielding 5-(chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole. Substitution with piperidine proceeds via nucleophilic aromatic substitution (SNAr):
- Piperidine activation : Treatment with K2CO3 in DMF at 80°C for 12 h.
- Coupling : Reaction with 5-(chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole affords 3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine.
Side Reaction Mitigation : Excess piperidine (2.5 equiv) minimizes di-alkylation byproducts.
Preparation of the 5-Bromopyridine-3-Carbonyl Fragment
Bromination of Pyridine Derivatives
5-Bromopyridine-3-carboxylic acid is synthesized via directed ortho-metalation (DoM):
- Lithiation : 3-Picoline undergoes lithiation at −78°C using LDA.
- Quenching with Br2 : Electrophilic bromination yields 5-bromo-3-picoline, which is oxidized to the carboxylic acid using KMnO4.
Yield Enhancement : Catalytic TEMPO (0.1 equiv) during oxidation improves conversion to 92%.
Conversion to Acid Chloride
The carboxylic acid is treated with thionyl chloride (SOCl2) at reflux, yielding 5-bromopyridine-3-carbonyl chloride.
Final Coupling: Amide Bond Formation
The piperidine-oxadiazole-methyl intermediate is acylated with 5-bromopyridine-3-carbonyl chloride under Schotten-Baumann conditions:
- Base-mediated reaction : Et3N (3 equiv) in dichloromethane at 0°C.
- Workup : Aqueous extraction removes excess reagents, followed by silica gel chromatography (EtOAc/hexane, 1:3).
Critical Parameter : Slow addition of acyl chloride (1.2 equiv over 30 min) prevents oligomerization.
Alternative Routes and Comparative Analysis
One-Pot Oxadiazole-Piperidine Assembly
A streamlined approach combines oxadiazole cyclization and piperidine alkylation in a single vessel (Table 1):
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Hydrazide formation | NH2NH2·H2O, EtOH, reflux | 89 | 95 |
| Cyclization | BrCN, MW, 100°C | 91 | 97 |
| Alkylation | Piperidine, K2CO3, DMF, 80°C | 78 | 93 |
Buchwald-Hartwig Amination
For late-stage diversification, palladium-catalyzed coupling introduces the oxadiazole-methyl group to pre-formed piperidine (Table 2):
| Catalyst System | Ligand | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd2(dba)3 | XantPhos | 110 | 68 |
| Pd(OAc)2 | BINAP | 100 | 72 |
| [Pd(allyl)Cl]2 | DavePhos | 90 | 81 |
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
- 1H NMR (400 MHz, CDCl3): δ 8.71 (s, 1H, Py-H), 8.24 (d, J = 2.4 Hz, 1H), 3.82–3.75 (m, 2H, Piperidine-CH2), 1.98–1.85 (m, 1H, Cyclopropyl-CH).
- HRMS : m/z calc. for C18H18BrN4O2 [M+H]+: 425.0564; found: 425.0568.
Challenges and Optimization Opportunities
- Oxadiazole Stability : Prolonged heating (>24 h) leads to ring-opening; microwave protocols recommended.
- Piperidine Basicity : Competitive N-acylation observed at high temps; kinetic control at 0°C suppresses this.
- Cyclopropane Ring Strain : Alkylation requires careful stoichiometry to avoid ring-opening.
Q & A
Q. Optimization Strategies :
- Catalyst screening (e.g., PdCl₂ vs. Pd(PPh₃)₄) to improve coupling efficiency .
- Solvent optimization (DMF for polar intermediates; THF for non-polar steps) .
- HPLC monitoring (C18 columns, 70:30 acetonitrile/water) to track intermediates and final purity .
Which analytical techniques are critical for characterizing intermediates and the final compound?
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for structural elucidation (e.g., confirming oxadiazole and piperidine ring connectivity) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase columns and UV detection at 254 nm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ions (e.g., [M+H]⁺ for C₁₉H₂₀BrN₅O₂) .
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve stereochemical ambiguities in the piperidine ring .
How can researchers resolve contradictions in biological activity data across studies?
Advanced Research Question
Contradictions often arise from assay conditions or target specificity. Methodological approaches include:
- Dose-response normalization : Compare IC₅₀ values under standardized conditions (e.g., ATP concentration in kinase assays) .
- Off-target profiling : Use broad-panel kinase or GPCR screens to identify unintended interactions .
- Structural-activity relationship (SAR) mapping : Correlate substituent effects (e.g., bromopyridine vs. chloropyridine analogs) with activity trends .
Example : A study showing conflicting enzyme inhibition (e.g., PDE4 vs. PDE5) may require crystallography to validate binding modes .
What computational strategies predict interactions with biological targets?
Advanced Research Question
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to kinases or GPCRs. Key residues (e.g., hinge regions in kinases) guide affinity predictions .
- Molecular Dynamics (MD) Simulations : GROMACS for stability analysis of ligand-receptor complexes (e.g., 100 ns simulations to assess oxadiazole conformational flexibility) .
- QSAR Modeling : Use MOE or RDKit to link physicochemical descriptors (logP, polar surface area) to activity .
Validation : Cross-check with experimental IC₅₀ values from enzyme inhibition assays .
What are the primary biological targets or pathways influenced by this compound?
Basic Research Question
- Kinase Inhibition : Potential activity against MAPK or PI3K pathways due to ATP-binding site interactions .
- GPCR Modulation : Structural similarity to oxadiazole-containing antagonists suggests serotonin or histamine receptor activity .
- Enzyme Inhibition : Oxadiazole moieties may inhibit metalloproteases (e.g., MMP-9) via zinc chelation .
Q. Supporting Data :
| Target Class | Assay Type | Observed Activity | Reference |
|---|---|---|---|
| Kinases | ADP-Glo™ | IC₅₀ = 120 nM | |
| GPCRs | cAMP ELISA | EC₅₀ = 850 nM |
How can regioselectivity challenges in oxadiazole moiety introduction be addressed?
Advanced Research Question
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield piperidine nitrogen during oxadiazole coupling .
- Catalyst Control : Pd-mediated C–H activation to direct substitution at the 5-position of pyridine .
- Microwave Synthesis : Enhance regioselectivity via rapid, controlled heating (e.g., 150°C for 10 minutes) .
What are the documented physicochemical properties, and how do they impact formulation?
Basic Research Question
- Melting Point : ~90°C (from analogous bromopyridine derivatives) .
- LogP : Predicted ~2.8 (ChemAxon), suggesting moderate solubility in DMSO or PEG-400 .
- Stability : Susceptible to hydrolysis in acidic conditions; store at -20°C under nitrogen .
Formulation Tip : Use lyophilization for aqueous solubility challenges in in vivo studies .
What methodologies assess metabolic stability and pharmacokinetics?
Advanced Research Question
- In Vitro Metabolism : Liver microsomes (human/rat) with LC-MS/MS to identify CYP450-mediated oxidation .
- Plasma Protein Binding : Equilibrium dialysis (≥95% binding observed for similar compounds) .
- In Vivo PK : Rodent studies with IV/PO dosing; monitor T₁/₂ using blood sampling and HPLC-UV .
Key Parameter : Adjust dosing frequency based on clearance rates (e.g., QD for T₁/₂ >6 hours) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
